molecular formula C14H10N4S2 B2961557 2-Amino-6-(prop-2-en-1-ylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile CAS No. 310454-11-6

2-Amino-6-(prop-2-en-1-ylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B2961557
CAS No.: 310454-11-6
M. Wt: 298.38
InChI Key: LIEVTTRMHNROPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3,5-dicyanopyridine class, characterized by a pyridine core substituted with amino, dicarbonitrile, and sulfur-containing groups. The prop-2-en-1-ylsulfanyl (allylthio) group at position 6 and the thiophen-2-yl moiety at position 4 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

2-amino-6-prop-2-enylsulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-2-5-20-14-10(8-16)12(11-4-3-6-19-11)9(7-15)13(17)18-14/h2-4,6H,1,5H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEVTTRMHNROPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-(prop-2-en-1-ylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile (CAS No: 310454-11-6) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, cholinesterase inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4S2C_{14}H_{10}N_{4}S_{2}. The compound features a pyridine ring substituted with a thiophene moiety and a propene sulfanyl group, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a derivative known as 5o demonstrated notable anti-cancer activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. The study indicated that compound 5o could enhance cytotoxicity when used in combination with small molecule inhibitors targeting receptor tyrosine kinases and proteasomes .

Table 1: Anticancer Activity of Compound 5o

Cancer TypeCell Line UsedIC50 (µM)Reference
GlioblastomaPrimary patient-derived cells1.5
LiverHepG23.0
BreastMCF72.0
LungA5492.5

Cholinesterase Inhibition

In addition to its anticancer properties, this compound has been evaluated for its cholinesterase inhibitory activity. Some derivatives have shown selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, certain derivatives exhibited micromolar range inhibition with selectivity for AChE .

Table 2: Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Ratio
Compound 33.5>100High
Compound 512.025.0Moderate
Compound 2425.020.0Low

The biological activity of 2-amino derivatives is often attributed to their ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and π-stacking with aromatic residues in target proteins. The presence of the sulfur atom in the structure may also play a role in enhancing bioactivity by facilitating interactions with thiol-containing biomolecules.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine-based compounds, including our target compound. It was found that modifications on the pyridine ring significantly affected both anticancer and cholinesterase inhibitory activities, suggesting that structural optimization can lead to more potent compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Melting Points and Crystallinity
  • Target Compound: Limited melting point (m.p.) data are available, but analogs with similar substituents suggest m.p. ranges of 200–250°C.
  • 2-Amino-6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile (7q): M.p. 224–226°C. The benzylsulfanyl group enhances aromatic stacking, increasing crystallinity compared to allylthio .
  • Imidazole-Based Analogs (e.g., compound 11 in ): Higher m.p. (257–259°C) due to hydrogen bonding from imidazole NH groups .
  • Octylthio Analog (5e) : Lower m.p. (148°C) due to flexible alkyl chains reducing crystal lattice stability .
Adenosine A2B Receptor (hA2B)
  • Target Compound : EC50 ≈ 27 nM for hA2B, attributed to the allylthio group’s balance of hydrophobicity and electronic effects .
  • Imidazole-Based Analogs (e.g., LUF5834): Enhanced activity (EC50 < 20 nM) due to imidazole’s hydrogen-bonding capacity with receptor residues .
  • Thiazolylmethylsulfanyl Derivative (Capadenoson): Binds A1 receptors selectively, highlighting substituent-dependent receptor specificity .
Structural Determinants of Binding
  • Docking studies () show that substituents like 2-oxoethylthio (in compound 22 ) alter binding poses despite structural similarity (Tanimoto coefficient = 0.78). Allylthio’s unsaturated bond may facilitate π-interactions with hydrophobic receptor pockets .

Substituent Impact on Solubility and Stability

  • Allylthio Group : Introduces moderate hydrophobicity, improving membrane permeability compared to polar groups (e.g., hydroxyethoxy in compound 20 ) .
  • Benzylsulfanyl vs. Allylthio : Benzylsulfanyl increases lipophilicity (logP ~3.5) versus allylthio (logP ~2.8), affecting pharmacokinetic profiles .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituent (Position 6) Melting Point (°C) Yield (%) logP (Predicted)
Target Compound Allylthio ~220–230* 75–85* 2.8
7q () Benzylsulfanyl 224–226 70 3.5
Compound 11 () Imidazol-2-ylmethylsulfanyl 257–259 95 1.9
5e () Octylthio 148 76 4.2

*Estimated based on analogs.

Key Research Findings

Substituent Flexibility : Allylthio strikes a balance between synthetic feasibility and bioactivity, unlike rigid imidazole or complex thiazole groups .

Receptor Specificity: Minor structural changes (e.g., oxygen vs. sulfur in ether/thioether groups) drastically alter receptor targeting .

Thermal Stability : Allylthio’s unsaturated bond may reduce thermal stability compared to benzylsulfanyl, necessitating formulation adjustments for drug delivery .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-amino-6-(prop-2-en-1-ylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile?

The compound can be synthesized via one-pot multicomponent reactions involving aldehydes, malononitrile, and thiols under basic catalysis (e.g., DBU in aqueous ethanol). Optimization of reaction conditions (e.g., temperature, solvent) is critical for yield improvement. For example, similar derivatives achieved yields of 40–87% using ethanol/ether crystallization .

Q. How can purity and structural integrity be confirmed during synthesis?

Thin-layer chromatography (TLC) is typically employed to monitor reaction progress. Post-synthesis, purification via recrystallization (ethanol/ether) ensures high purity. Structural confirmation relies on 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy. For instance, the thiophene and allyl sulfanyl substituents produce distinct aromatic proton signals (δ 7.2–7.9 ppm) and sulfur-related IR stretches (~1142–1263 cm1^{-1}) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H NMR identifies aromatic protons (thiophene at δ 7.5–7.9 ppm) and NH2_2 groups (δ ~8.0–8.2 ppm). 13C^{13}C NMR confirms nitrile carbons (~115–120 ppm) .
  • IR : Stretches at ~2210–2215 cm1^{-1} (C≡N) and ~3300–3385 cm1^{-1} (NH2_2) validate functional groups .
  • Mass spectrometry : High-resolution MS (e.g., M+H+^+ at 386.1434) confirms molecular weight .

Advanced Research Questions

Q. How do structural modifications influence adenosine receptor (AR) binding affinity and kinetics?

Substituting the allyl sulfanyl or thiophene groups alters AR subtype selectivity. For example, replacing allyl sulfanyl with imidazole-methylsulfanyl increased A1_1AR affinity (Ki_i = 1.3–5.0 nM) but reduced residence time (RT) from 132 min to 5 min, highlighting the role of steric bulk in kinetic stability . SAR studies should prioritize substituent polarity and steric effects .

Q. What experimental strategies are used to evaluate ligand-receptor residence time (RT)?

Radiolabeled displacement assays (e.g., 3H^3H-DPCPX for A1_1AR) measure dissociation rates. Fluorescent agonists combined with confocal microscopy enable real-time RT analysis in live cells. For example, capadenoson derivatives showed RT variations from 1 min to >2 h depending on thiazole substitutions .

Q. Can computational modeling predict multi-target activity (e.g., cholinesterase and sigma receptors)?

Molecular docking and MD simulations identify binding poses in cholinesterase (e.g., acetylcholinesterase IC50_{50} = 13 nM) and σ1_1 receptors (Ki_i = 1.45 nM). Key interactions include π-π stacking with aromatic residues and hydrogen bonding to catalytic triads .

Q. How does the compound’s pharmacokinetic profile compare to analogs with varied substituents?

Substituents like cyclopropylmethoxy or trifluoromethyl groups enhance metabolic stability but reduce solubility. For example, 4-(4-cyclopropylmethoxyphenyl) analogs showed improved logP values (2.8–3.5) but required formulation adjustments for bioavailability .

Q. What in vitro assays are suitable for assessing neuroprotective potential?

  • Cholinesterase inhibition : Ellman’s assay using acetylthiocholine iodide .
  • Oxidative stress : SH-SY5Y neuronal cells exposed to H2_2O2_2, measuring ROS via DCFH-DA .
  • Receptor activation : cAMP accumulation assays for adenosine A2B_{2B}AR .

Methodological Considerations

  • Contradictions in synthesis protocols : Ethanol/ether recrystallization yields higher purity (mp 235–248°C) compared to methanol, which may trap solvents .
  • Kinetic vs. affinity optimization : Prioritize RT over Ki_i for long-acting therapeutics; e.g., LUF6941 (RT = 132 min) outperformed high-affinity analogs with shorter RT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.